4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine
Description
4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine is a benzoxazine derivative characterized by a sulfonyl group attached to a 4-methylphenyl ring and a phenyl substituent at the 3-position.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-16-11-13-18(14-12-16)26(23,24)22-19-9-5-6-10-21(19)25-15-20(22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUILGOKXFRKEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenol and benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve solvent-free microwave irradiation techniques, which offer a rapid, high-yielding, and environmentally friendly approach compared to conventional methods . This method not only reduces reaction time but also minimizes the use of hazardous solvents, making it a preferred choice for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential role in modulating ion channels and mitochondrial function.
Medicine: Explored for its anti-inflammatory, antibacterial, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may modulate ion channels and affect mitochondrial function, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural distinctions and similarities with analogous compounds are summarized in Table 1.
Table 1: Structural Comparison of 4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine and Related Derivatives
Key Observations :
- Electron-withdrawing groups : The target compound’s sulfonyl group contrasts with the nitro group in , both of which influence electronic density but differ in steric bulk.
- Biological relevance: The 4-aminophenyl and 4-methoxyphenyl groups in may enhance hydrogen-bonding capacity compared to the target’s hydrophobic 4-methylphenylsulfonyl moiety.
Insights :
- The target compound’s synthesis likely requires multi-step protocols akin to , whereas C-H arylation (as in ) offers higher efficiency (90% yield) for benzoxazine derivatives.
- Alkylation reactions (e.g., ) may face steric challenges due to the sulfonyl group.
Physical and Spectral Properties
Table 3: Spectral and Physical Data
Analysis :
- The target’s IR spectrum would lack C=O bands (unlike ) but show distinct sulfonyl stretches.
- NMR aromatic shifts align with electron-withdrawing substituents (e.g., sulfonyl vs. nitro in ).
Crystallographic and Conformational Analysis
The nitrobenzyl-substituted dihydrobenzoxazine in exhibits a planar benzoxazine ring with a nitro group causing torsional strain. By contrast, the target’s sulfonyl group may enforce a different conformation due to its tetrahedral geometry and larger van der Waals volume.
Biological Activity
4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine is a synthetic compound belonging to the benzoxazine family, known for its diverse biological activities. This compound is characterized by its unique structural features, including the presence of a sulfonyl group, which enhances its chemical reactivity and potential biological activity. The compound's lipophilicity, influenced by the methylphenyl and phenyl groups, may significantly affect its pharmacokinetic properties and biological interactions.
Structural Characteristics
The molecular formula of this compound is C21H19NO3S. Its structure includes a benzene ring fused to a 1,4-benzoxazine moiety with a sulfonyl group attached to the para position of a methylphenyl group. This structural arrangement contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19NO3S |
| Average Mass | 365.447 g/mol |
| Monoisotopic Mass | 365.100 g/mol |
| Net Charge | 0 |
Biological Activity
Research on the biological activity of compounds similar to this compound indicates potential in various therapeutic areas:
- Antimicrobial Activity : Compounds in the benzoxazine class have shown antimicrobial properties. Studies suggest that modifications in the benzoxazine structure can enhance antibacterial and antifungal activities.
- Anticancer Properties : Some derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Benzoxazines have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. They may inhibit cholinesterase activity, thereby enhancing acetylcholine levels.
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of various benzoxazine derivatives against human cancer cell lines. The results indicated that certain modifications in the structure led to enhanced cytotoxicity. For instance, compounds with additional electron-withdrawing groups demonstrated improved potency against breast cancer cells (MCF-7) and renal cancer cells (A498).
Case Study 2: Antimicrobial Evaluation
Another research focused on the antimicrobial properties of sulfonamide-containing benzoxazines. The study found that 4-(4-Methylphenyl)sulfonyl derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzoxazine Ring : The initial step involves the condensation of an amine with a phenolic compound in the presence of a sulfonating agent.
- Cyclization : Subsequent cyclization reactions lead to the formation of the benzoxazine structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine | Contains a chlorophenyl group | Potentially different reactivity due to electronegative chlorine |
| N-(3,4-Dimethoxyphenyl)-7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine | Features dimethoxy substituents | Enhanced solubility and altered biological activity |
Q & A
Q. Q1. What are the established synthetic routes for 4-(4-Methylphenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via a multi-step process involving nucleophilic substitution and cyclization. Key steps include:
- Sulfonylation: Reacting a benzoxazine precursor with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to control exothermicity .
- Cyclization: Using catalytic acid (e.g., HCl or H₂SO₄) in refluxing ethanol to form the dihydrobenzoxazine core .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for sulfonylation) and inert atmospheres to prevent oxidation. Impurities are minimized via recrystallization in chloroform/petroleum ether (1:2 v/v) .
Q. Q2. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonyl and phenyl groups). For example, the sulfonyl group causes deshielding (~7.5–8.5 ppm for aromatic protons adjacent to S=O) .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and bond angles. A related benzoxazine derivative showed a dihedral angle of 85.2° between the benzoxazine ring and the sulfonyl-substituted phenyl group .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 408.1) .
Advanced Research Questions
Q. Q3. How does the electronic nature of the sulfonyl group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: The sulfonyl group acts as a strong electron-withdrawing group (EWG), polarizing the benzoxazine ring and enhancing electrophilicity at the C-2 position. This facilitates nucleophilic attacks in biological systems, such as covalent binding to cysteine residues in enzymes. Computational studies (DFT calculations) show a 15% increase in electrophilicity index compared to non-sulfonylated analogs, correlating with observed anti-inflammatory activity in vitro (IC₅₀ = 2.3 µM for COX-2 inhibition) .
Q. Q4. What strategies address contradictions in reported biological activities of benzoxazine derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., anti-cancer vs. cytotoxicity) often stem from:
- Structural Variants: Minor substituent changes (e.g., methyl vs. ethyl groups) alter lipophilicity (logP ± 0.5) and membrane permeability .
- Assay Conditions: Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) yield divergent IC₅₀ values. Standardized protocols (e.g., NCI-60 panel) are recommended .
- Metabolic Stability: Microsomal assays (e.g., rat liver microsomes) reveal rapid degradation (t₁/₂ < 30 min) for some analogs, explaining low in vivo efficacy .
Q. Q5. How can molecular modeling predict the thermal stability of polybenzoxazines derived from this compound?
Methodological Answer:
- MD Simulations: Molecular dynamics (e.g., AMBER force field) model hydrogen bonding between the sulfonyl group and adjacent phenyl rings, predicting glass transition temperatures (Tg). For methyl-substituted derivatives, Tg ≈ 180°C aligns with experimental DSC data .
- DFT Studies: Calculate bond dissociation energies (BDEs) for the C–S bond (~320 kJ/mol), indicating thermal stability up to 250°C .
Q. Q6. What are the challenges in enantioselective synthesis of this compound, and how can they be mitigated?
Methodological Answer: Racemization occurs during cyclization due to planar intermediates. Strategies include:
- Chiral Catalysts: Use of (R)-BINOL-derived phosphoric acids (10 mol%) in asymmetric catalysis, achieving 85% ee .
- Low-Temperature Conditions: Maintaining reactions at –20°C reduces kinetic resolution barriers .
- Chiral HPLC: Post-synthetic separation with cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers .
Key Research Recommendations
- Prioritize enantioselective synthesis to explore chirality-dependent bioactivity.
- Use hybrid QSAR/machine learning models to predict novel derivatives with enhanced metabolic stability.
- Validate thermal stability predictions via TGA coupled with FTIR for evolved gas analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
